molecular formula C7H7NO4 B8277177 4-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid

4-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid

Cat. No. B8277177
M. Wt: 169.13 g/mol
InChI Key: LDDPZNNUZFOEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541412B2

Procedure details

To a solution of 4-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid (2.35 g) in DMF (49 ml) there are added diisopropylethylamine (2.11 ml) and HATU (4.9 ml). After stirring for 15 minutes at 40° C., morpholine (1.35 ml) is added. After stirring for 9 hours at 60° C. and at ambient temperature over a weekend, the mixture is diluted with CH2Cl2 and 1N sodium hydroxide solution. The aqueous phase is extracted 3 times with CH2Cl2 and the organic phases are combined. The organic phase is dried over magnesium sulphate, filtered and evaporated to dryness to yield the title product, which is used directly in the next Step.
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
2.11 mL
Type
reactant
Reaction Step One
Name
Quantity
4.9 mL
Type
reactant
Reaction Step One
Name
Quantity
49 mL
Type
solvent
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:6]([C:10]([OH:12])=O)=[CH:7][NH:8][CH:9]=1)=[O:4].C(N(C(C)C)CC)(C)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[NH:46]1[CH2:51][CH2:50][O:49][CH2:48][CH2:47]1>CN(C=O)C.C(Cl)Cl.[OH-].[Na+]>[N:46]1([C:10]([C:6]2[C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:9][NH:8][CH:7]=2)=[O:12])[CH2:51][CH2:50][O:49][CH2:48][CH2:47]1 |f:2.3,7.8|

Inputs

Step One
Name
Quantity
2.35 g
Type
reactant
Smiles
COC(=O)C=1C(=CNC1)C(=O)O
Name
Quantity
2.11 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
4.9 mL
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
49 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.35 mL
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 minutes at 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 9 hours at 60° C. and at ambient temperature over a weekend
Duration
9 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted 3 times with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1(CCOCC1)C(=O)C=1C(=CNC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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